molecular formula C30H46O7 B1217679 Polytolypin CAS No. 174158-04-4

Polytolypin

Cat. No. B1217679
M. Wt: 518.7 g/mol
InChI Key: XQTYVRJXBNIGML-WCANRZOWSA-N
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Description

Polytolypin is a natural product found in Polytolypa hystricis with data available.

Scientific Research Applications

Antifungal and Antibiotic Properties

Polytolypin, a pentacyclic triterpenoid, has been identified for its antifungal and antibiotic activities. It was isolated from the fungus Polytolypa hystricis, a colonist of porcupine dung, and has shown potential in combating fungal infections (Gamble, Gloer, Scott & Malloch, 1995).

Biosynthetic Pathway and Generation of New Analogs

Research has focused on characterizing the biosynthetic gene cluster and pathway of polytolypin, a fernane-type triterpenoid from fungi. Understanding these pathways is key for the expansion of its structural diversity and for generating new analogs with potentially improved antifungal activities. This approach has already led to the creation of several new compounds with enhanced antifungal properties (Li et al., 2023).

DNA Binding Properties

Polytolypin's DNA-binding properties have also been a subject of study. Pyrrole-imidazole polyamides, for example, are a class of synthetic ligands known for their affinity and specificity to DNA's minor groove. These polyamides, including polytolypin, have been explored for their potential to trap topoisomerase I at specific DNA sites, which is crucial for DNA cleavage and gene regulation (Wang & Dervan, 2001).

Electrochemical Hairpin-DNA Sensor

Polytolypin has been studied in the context of electrochemical DNA sensors. This involves using hairpin-structured probes, like those based on polytolypin, to detect specific DNA sequences. These sensors have shown promise in medical diagnostics, particularly in identifying and quantifying target DNA sequences (Kjällman, Peng, Soeller & Travas-sejdic, 2008).

Nanopore Analysis for Molecular Detection

The use of polytolypin in nanopore studies, particularly for enhancing the resolution of low molecular weight compounds like poly(ethylene glycol), has been investigated. This application is significant for the characterization of small molecules at the single-molecule level, providing insights into their interactions and behaviors (Cao, Ying, Gu & Long, 2014).

properties

CAS RN

174158-04-4

Product Name

Polytolypin

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid

InChI

InChI=1S/C30H46O7/c1-15(2)16-7-9-19-26(16,3)13-14-27(4)17-8-10-20-29(6,24(34)35)22(32)21(31)23(33)30(20,25(36)37)18(17)11-12-28(19,27)5/h8,15-16,18-23,31-33H,7,9-14H2,1-6H3,(H,34,35)(H,36,37)/t16-,18+,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m1/s1

InChI Key

XQTYVRJXBNIGML-WCANRZOWSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)O)C(=O)O)C)C)C

SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C

Other CAS RN

174158-04-4

synonyms

polytolypin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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